tert-Butyl 2-cyanopiperidine-1-carboxylate
Overview
Description
Tert-Butyl 2-cyanopiperidine-1-carboxylate is an enantioselective organometallic compound. It is a nitrile that reacts with electrophiles such as Grignard reagents and cyano to form an anion. This compound has two chiral centers, each of which can assume either the R or S configuration .
Molecular Structure Analysis
The molecular formula of tert-Butyl 2-cyanopiperidine-1-carboxylate is C11H18N2O2. It has an average mass of 210.273 Da and a monoisotopic mass of 210.136826 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of tert-Butyl 2-cyanopiperidine-1-carboxylate include a molecular weight of 210.27 g/mol. It has a computed XLogP3-AA value of 1.8, indicating its lipophilicity. It has 0 hydrogen bond donors and 3 hydrogen bond acceptors .
Scientific Research Applications
Synthesis of α-Amino Acids :
- (S)-tert-Butyl-N-tert-butoxycarbonylaziridine-2-carboxylate derivatives, closely related to tert-Butyl 2-cyanopiperidine-1-carboxylate, have been utilized for the synthesis of protected α-amino acids. These compounds react with copper ‘catalysed’ Grignard reagents to yield α-amino acids in moderate to good yields (Baldwin et al., 1996).
Chiral Auxiliary in Synthesis :
- Tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate (related to tert-Butyl 2-cyanopiperidine-1-carboxylate) has been used as a chiral auxiliary in dipeptide synthesis. This compound has been found effective for the preparation of enantiomerically pure acids and for alkylation reactions with high diastereoselectivity (Studer et al., 1995).
Oxidation Coupling in Organic Synthesis :
- A study reported the use of tert-butyl carbazate, a derivative of tert-Butyl 2-cyanopiperidine-1-carboxylate, in the oxidation coupling of quinoxalin-2(1H)-ones. This process is instrumental in preparing bioactive natural products and synthetic drugs (Xie et al., 2019).
Intermediate in Anticancer Drug Synthesis :
- Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a compound related to tert-Butyl 2-cyanopiperidine-1-carboxylate, serves as an important intermediate in the synthesis of small molecule anticancer drugs. The synthesis method for this compound has been optimized for high yield production (Zhang et al., 2018).
Stereoselective Syntheses :
- Research has been conducted on the stereoselective syntheses of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate and its derivatives, which are closely related to tert-Butyl 2-cyanopiperidine-1-carboxylate. These compounds are used to produce cis and trans isomers through selective reactions (Boev et al., 2015).
Water-Soluble Dendritic Macromolecules Synthesis :
- Phenylacetylene dendrimers terminated with tert-butyl esters, structurally related to tert-Butyl 2-cyanopiperidine-1-carboxylate, were synthesized for creating water-soluble dendritic macromolecules with a stiff, hydrocarbon interior. These materials have unique solubility characteristics and potential applications in various fields (Pesak et al., 1997).
properties
IUPAC Name |
tert-butyl 2-cyanopiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-7-5-4-6-9(13)8-12/h9H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAJZBMOVZIKHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373534 | |
Record name | N-Boc-2-Cyanopiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-cyanopiperidine-1-carboxylate | |
CAS RN |
153749-89-4 | |
Record name | N-Boc-2-Cyanopiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-BOC-PIPERIDINE-2-CARBONITRILE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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